S-亚硝基-N-戊酰-D,L-青霉胺

描述

Synthesis Analysis

The synthesis of S-Nitroso-N-valeryl-D,L-penicillamine involves specific chemical processes. The compound can be synthesized by S-nitrosation of corresponding thiols. This process requires precise control to ensure the stability and purity of the final product. It has been found that specific analogues of this compound, like S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), demonstrate interesting chemical stability and prolonged effects in biological systems (Megson et al., 1999).

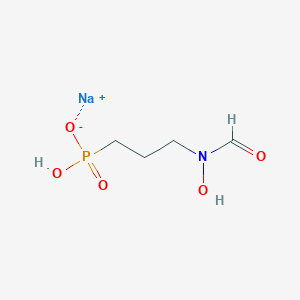

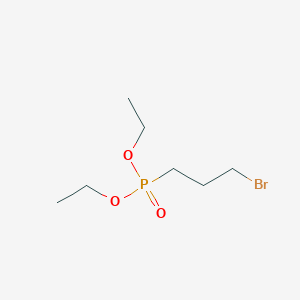

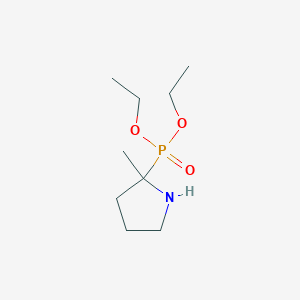

Molecular Structure Analysis

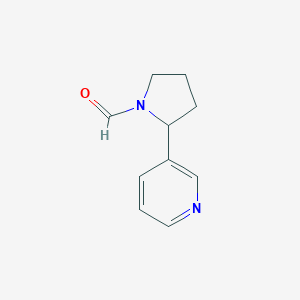

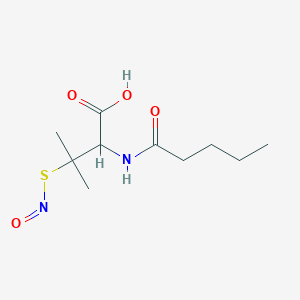

The molecular structure of S-Nitroso-N-valeryl-D,L-penicillamine is crucial for its function. The presence of the S-nitroso group is key to its ability to release nitric oxide. The compound's molecular structure can be characterized using various spectroscopic methods, providing insights into its chiral properties and the specific nature of its interactions with metal ions (Yang et al., 2021).

Chemical Reactions and Properties

S-Nitroso-N-valeryl-D,L-penicillamine undergoes specific chemical reactions, primarily related to its ability to release nitric oxide. This release is influenced by factors like metal ion catalysis, which can accelerate the decomposition of the compound. The chemical properties of S-nitrosothiols, including S-Nitroso-N-valeryl-D,L-penicillamine, are significant in their interactions with biological systems, particularly in relation to vasodilation and platelet aggregation (Askew et al., 1995).

Physical Properties Analysis

The physical properties of S-Nitroso-N-valeryl-D,L-penicillamine, such as solubility, stability, and decomposition kinetics, are important for its practical applications. Studies have shown that factors like temperature, pH, and the presence of specific metal ions can significantly impact these properties. For example, the compound's stability in solution and its interaction with specific metal ions have been a subject of research (Munro & Williams, 1999).

科研应用

稳定性和金属络合:新型S-亚硝基硫醇化合物,可能包括S-亚硝基-N-戊酰-D,L-青霉胺,表现出在水溶液中的异常稳定性。这些化合物可能与游离铜离子形成络合物,可能释放一氧化氮,在生化过程中具有重要意义(Soulère等,2001)。

医疗器械应用:相关化合物SNAP-cyclam有效地将一氧化氮释放到聚合物基质中,暗示着医疗器械安全性和功效的潜在改进(Connor McCarthy et al., 2016)。

在一氧化氮生物化学中的作用:S-亚硝基硫醇的分解,包括像S-亚硝基-N-戊酰-D,L-青霉胺这样的化合物,在一氧化氮生物化学中至关重要,特别涉及微量过渡金属离子和还原金属离子。这一过程对信号转导至关重要(Singh et al., 1996)。

激活鸟苷酸环化酶:从硫醇形成的S-亚硝基硫醇,如S-亚硝基-N-戊酰-D,L-青霉胺,是鸟苷酸环化酶的有效激活剂。这对于由硝普酸和亚硝基胍等化合物引发的生化途径具有重要意义(Ignarro et al., 1980)。

血管舒张特性:S-亚硝基-N-乙酰-D,L-青霉胺的N-取代类似物在大鼠动脉中显示出持续的一氧化氮介导的血管舒张作用,暗示在血管疾病治疗中具有治疗潜力(Megson等,1999)。

镍中毒的治疗:与S-亚硝基-N-戊酰-D,L-青霉胺相关的D-青霉胺通过形成稳定的镍络合物有效地治疗镍中毒,可从体内排泄(Baidya et al., 1991)。

抗病毒效果:一氧化氮,可能从S-亚硝基-N-戊酰-D,L-青霉胺等化合物释放,已显示出抗病毒效果,如在体外抑制单纯疱疹病毒类型1的复制(Croen, 1993)。

传感应用:硅量子点和基于DTNB的测定可以检测生物样本中的D-青霉胺,这对医疗和临床治疗具有相关性(Liu et al., 2020)。

性质

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Nitroso-N-valeryl-D,L-penicillamine | |

CAS RN |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)